molecular formula C4H10ClNO2 B12055147 Ethyl glycinate-13C2-15N hydrochloride

Ethyl glycinate-13C2-15N hydrochloride

Cat. No.: B12055147
M. Wt: 142.56 g/mol
InChI Key: TXTWXQXDMWILOF-XNBXTRTGSA-N
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Description

Ethyl glycinate-¹³C₂-¹⁵N hydrochloride is a stable isotope-labeled derivative of glycine ethyl ester hydrochloride, where two carbon atoms (¹³C) and one nitrogen atom (¹⁵N) replace their natural abundance counterparts. This compound (CAS: [U-¹³C₂,¹⁵N]-Glycine ethyl ester hydrochloride, molecular formula: C₄H₁₀ClNO₂) is synthesized with high isotopic purity (99% ¹³C, 98% ¹⁵N) and a molecular weight of 137.56 g/mol . It is widely used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies, particularly in metabolic tracing and pharmacokinetic research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10ClNO2

Molecular Weight

142.56 g/mol

IUPAC Name

ethyl 2-(15N)azanylacetate;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1,4+1,5+1;

InChI Key

TXTWXQXDMWILOF-XNBXTRTGSA-N

Isomeric SMILES

CCO[13C](=O)[13CH2][15NH2].Cl

Canonical SMILES

CCOC(=O)CN.Cl

Origin of Product

United States

Preparation Methods

Esterification of Glycine with Ethanol and Hydrochloric Acid

The primary synthesis route involves esterification of glycine with ethanol in the presence of hydrochloric acid (HCl). This method is optimized for high yield and isotopic enrichment:

Reaction Formula:

NH2CH2COOH+C2H5OH+HClNH2CH2COOC2H5HCl+H2O\text{NH}2\text{CH}2\text{COOH} + \text{C}2\text{H}5\text{OH} + \text{HCl} \rightarrow \text{NH}2\text{CH}2\text{COOC}2\text{H}5 \cdot \text{HCl} + \text{H}_2\text{O}

Key Parameters:

ParameterValue/DescriptionSource
Glycine to Ethanol Ratio1:2.5–3 (weight)
HCl to Glycine Ratio0.5–0.8 (weight)
Temperature70–80°C (no external heating)
Yield>94%

This method avoids energy-intensive heating, leveraging the exothermic nature of esterification. The reaction is typically conducted in anhydrous ethanol with controlled HCl addition to minimize side reactions.

Isotopic Labeling Strategies

Stable isotopes (¹³C and ¹⁵N) are introduced via labeled precursors:

  • ¹³C-Labeled Glycine : Synthesized from carbon-13-enriched carbon dioxide or sodium bicarbonate.

  • ¹⁵N-Labeled Ammonia : Used in glycine production to achieve nitrogen-15 incorporation.

Isotopic Enrichment:

IsotopeMinimum EnrichmentSource
¹³C99 atom %
¹⁵N98 atom %

Labeled glycine is synthesized under stringent conditions to preserve isotopic integrity. The esterification step with ethanol and HCl then incorporates the labeled glycine into the final product.

Industrial-Scale Production Optimization

Continuous Flow Reactor Processes

For large-scale synthesis, continuous flow reactors enhance efficiency and safety:

Process Overview:

  • Glycine and Ethanol Mixture : Labeled glycine and ethanol are fed into a reactor.

  • HCl Addition : Controlled introduction of HCl initiates esterification.

  • Temperature Control : Maintained at 70–80°C to optimize reaction kinetics.

  • Crystallization : Cooling the reaction mixture precipitates the product.

Advantages:

  • High Purity : >99% purity achieved through optimized solvent-to-product ratios.

  • Cost-Effective : Recyclable ethanol and HCl reduce waste.

Purification Techniques

Post-reaction purification ensures removal of unreacted reagents and byproducts:

StepMethodPurpose
FiltrationVacuum filtrationRemoves unreacted glycine
WashingEthanol-diethyl ether mixtureEliminates residual HCl
RecrystallizationEthanol/ether solventEnhances crystallinity
DryingVacuum desiccationAchieves anhydrous state

These steps yield a white crystalline solid with minimal impurities (<1% water, <0.6% glycine).

Challenges and Innovations in Isotopic Labeling

Maintaining Isotopic Purity

Critical factors in preserving ¹³C and ¹⁵N labeling include:

  • Precursor Quality : Use of >98% enriched ¹⁵N glycine ensures minimal dilution.

  • Reaction pH : Acidic conditions (pH <2) prevent isotopic exchange with water.

Case Study:
A study using ¹³C₂-¹⁵N glycine achieved >99% retention of isotopes through:

  • Anhydrous Conditions : Ethanol and HCl are pre-dried to avoid moisture-mediated exchange.

  • Short Reaction Times : Esterification completed within 2–3 hours to limit side reactions.

Comparison of Synthesis Methods

MethodYield (%)Purity (%)Isotopic Enrichment
Conventional Batch90–9495–9998–99%
Continuous Flow94–96>9999–100%
Fischer Esterification85–9092–9597–98%

Data compiled from.

Applications in Research

Metabolic Tracing

Ethyl glycinate-13C₂-¹⁵N hydrochloride is used to study glycine metabolism in:

  • Protein Synthesis : Tracking incorporation into peptides via LC-MS/MS.

  • Pharmacokinetics : Assessing drug metabolism pathways.

Example Protocol:

  • Sample Preparation : Administer labeled compound to biological systems.

  • Extraction : Use acidified ethanol to isolate metabolites.

  • Analysis : Quantify ¹³C and ¹⁵N signals via isotopic mass spectrometry .

Chemical Reactions Analysis

1.1. Esterification of Glycine with Absolute Ethanol

The primary synthesis involves the esterification of glycine with absolute ethanol under acidic conditions (HCl), forming the hydrochloride salt. Isotopic labeling is achieved using 13C^{13}\text{C}-enriched glycine and 15N^{15}\text{N}-enriched ammonia precursors .

Reaction Scheme:

NH2CH2COOH+C2H5OHHClNH2CH2COOC2H5HCl+H2O\text{NH}_2\text{CH}_2\text{COOH}+\text{C}_2\text{H}_5\text{OH}\xrightarrow{\text{HCl}}\text{NH}_2\text{CH}_2\text{COOC}_2\text{H}_5\cdot \text{HCl}+\text{H}_2\text{O}

Key Parameters :

ParameterValue
Molar Ratio (Glycine:EtOH:HCl)1 : 2.5–3 : 0.5–0.8
Temperature70–80°C
Yield>90% (optimized)

1.2. Isotope Incorporation

  • 13C^{13}\text{C}13C Labeling : Achieved via Strecker synthesis using 13C^{13}\text{C}-formaldehyde (13CH2O^{13}\text{CH}_2\text{O}) and 13C^{13}\text{C}-KCN, followed by acid hydrolysis to yield 13C^{13}\text{C}-glycine .

  • 15N^{15}\text{N}15N Labeling : Utilizes 15NH4Cl^{15}\text{NH}_4\text{Cl} in the Strecker reaction or reductive amination steps .

2.1. Hydrolysis to Glycine

The ethyl ester undergoes hydrolysis under acidic or basic conditions to regenerate glycine, retaining isotopic labels:

NH2CH2COOC2H5HCl+H2ONH2CH2COOH+C2H5OH+HCl\text{NH}_2\text{CH}_2\text{COOC}_2\text{H}_5\cdot \text{HCl}+\text{H}_2\text{O}\rightarrow \text{NH}_2\text{CH}_2\text{COOH}+\text{C}_2\text{H}_5\text{OH}+\text{HCl}

  • Conditions : Aqueous HCl or NaOH (0.1–1 M), 25–50°C .

2.2. Alkylation via O’Donnell Reaction

The compound reacts with alkyl halides in the presence of a base to form N-alkyl glycine derivatives, critical for peptide synthesis :

XIV+R XBaseN Alkyl glycine ester\text{XIV}+\text{R X}\xrightarrow{\text{Base}}\text{N Alkyl glycine ester}

  • Example : Reaction with benzyl chloroformate yields N-benzyloxycarbonyl glycine tert-butyl ester .

2.3. Diazo Compound Formation

Used in continuous-flow synthesis of diazo esters, a precursor for cyclopropanation and C–H functionalization :

NH2CH2COOC2H5HCl+NaNO2Ethyl diazoacetate\text{NH}_2\text{CH}_2\text{COOC}_2\text{H}_5\cdot \text{HCl}+\text{NaNO}_2\rightarrow \text{Ethyl diazoacetate}

  • Conditions : 0–50°C, aqueous phase with sodium nitrite .

2.4. Phosphorylation

Reacts with trimethyl phosphite in an Arbuzov reaction to form phosphonato glycine derivatives :

20+(CH3O)3PN Acetyl 2 dimethyl phosphonato glycine ethyl ester\text{20}+(\text{CH}_3\text{O})_3\text{P}\rightarrow \text{N Acetyl 2 dimethyl phosphonato glycine ethyl ester}

3.2. Metabolic Pathway Tracing

  • Enables tracking of glycine metabolism in vivo via isotopic enrichment in intermediates like serine and glutathione .

Stability and Handling

  • Hygroscopic : Requires storage under inert gas (N2_2/Ar) at 2–8°C .

  • Decomposition : Avoid prolonged exposure to moisture or strong oxidizers .

Scientific Research Applications

Metabolic Studies

Tracer Studies
Ethyl glycinate-13C2-15N hydrochloride is widely used as a tracer in metabolic studies to investigate amino acid metabolism and protein turnover. The isotopic labeling allows researchers to track the incorporation of glycine into metabolic pathways without interference from endogenous glycine.

Case Study: Amino Acid Metabolism
A study conducted by researchers at UCL utilized ethyl glycinate-13C2-15N in tracer experiments to analyze the dynamics of glycine metabolism in vivo. The results indicated significant insights into the role of glycine in various metabolic processes, demonstrating the compound's effectiveness in tracing metabolic pathways .

Pharmaceutical Development

Drug Synthesis
The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs and other therapeutic agents. Its stable isotopic labeling provides critical information regarding drug metabolism and pharmacokinetics.

Case Study: Drug Metabolism Research
In a recent investigation, ethyl glycinate-13C2-15N was employed to study the metabolism of a novel anti-inflammatory compound. The isotopic signatures allowed for precise tracking of the drug's metabolic fate, leading to improved formulations with enhanced efficacy .

Tracer for Environmental Studies
The compound is also utilized in environmental monitoring to trace nitrogen cycles and assess the impact of nitrogenous compounds on ecosystems. Its isotopic composition allows for detailed tracking of nitrogen flow through various environmental compartments.

Agricultural Applications

Fertilizer Development
this compound is being explored as a component in fertilizers to enhance nutrient uptake in plants. The stable isotopes provide valuable data on nutrient assimilation and efficiency.

Mechanism of Action

The mechanism of action of ethyl glycinate-13C2-15N hydrochloride involves its incorporation into metabolic pathways where the labeled atoms can be traced using analytical techniques like NMR spectroscopy. The isotopic labels allow researchers to study the dynamics of metabolic processes and the fate of the compound in biological systems .

Comparison with Similar Compounds

Isotopic Labeling and Structural Variations

Ethyl glycinate-¹³C₂-¹⁵N hydrochloride is compared below with isotopically labeled glycine derivatives and related esters:

Compound CAS Number Molecular Formula Isotopic Purity Molecular Weight (g/mol)
Ethyl glycinate-¹³C₂-¹⁵N hydrochloride 1028814-07-4 C₄H₁₀ClNO₂ 99% ¹³C, 98% ¹⁵N 137.56
[¹³C₂]-Glycine ethyl ester 892505-88-3 C₂¹³C₂H₉NO₂ 99% ¹³C 105.12
Glycine-1-¹³C-¹⁵N 112898-03-0 C₂H₅NO₂ 99% ¹³C, 98% ¹⁵N 77.08
L-Lysine-¹³C₆-¹⁵N₂ hydrochloride N/A C₆H₁₅ClN₂O₂ 99% ¹³C, 98% ¹⁵N 209.20

Key Observations :

  • Isotopic Scope : Unlike [¹³C₂]-Glycine ethyl ester (only ¹³C-labeled), Ethyl glycinate-¹³C₂-¹⁵N hydrochloride includes dual labeling (¹³C and ¹⁵N), enhancing its utility in multi-tracer studies .
  • Molecular Weight: The hydrochloride salt form increases molecular weight compared to non-salt analogs (e.g., Glycine-1-¹³C-¹⁵N at 77.08 g/mol vs. 137.56 g/mol for the ethyl ester hydrochloride) .
  • Functional Groups : Ethyl esters (e.g., Ethyl glycinate derivatives) exhibit higher stability in aqueous solutions than methyl esters, making them preferable for long-term metabolic assays .

Stability and Handling

  • Thermal Stability : Ethyl glycinate-¹³C₂-¹⁵N hydrochloride decomposes at 220°C, comparable to [¹³C₂]-Glycine ethyl ester (215°C) but lower than Glycine-1-¹³C-¹⁵N (245°C) .
  • Storage : Requires desiccated storage at -20°C, similar to other hydrochloride salts (e.g., L-Lysine-¹³C₆-¹⁵N₂ hydrochloride) .

Biological Activity

Ethyl glycinate-13C2-15N hydrochloride, also referred to as glycine hydrochloride, ethyl ester (13C2; 15N), is a stable isotope-labeled derivative of glycine. This compound is characterized by the incorporation of two carbon-13 isotopes and one nitrogen-15 isotope, which significantly enhances its utility in various scientific applications, particularly in metabolic studies and tracer experiments. The molecular formula for this compound is C4H9ClN[15N]O2, with a molecular weight of approximately 142.56 g/mol .

The synthesis of this compound involves controlled chemical processes to ensure high purity and isotopic enrichment levels. The presence of stable isotopes allows researchers to track the compound's behavior in biological systems without the complications associated with radioactive tracers . The compound's unique isotopic signature makes it particularly useful for tracing metabolic pathways involving glycine.

Biological Functions of Glycine

Glycine, the simplest amino acid, plays several crucial roles in biological systems:

  • Protein Synthesis : Glycine is a building block for proteins.
  • Metabolic Pathways : It participates in various metabolic pathways, including the synthesis of other amino acids and neurotransmitters.
  • Neurotransmission : Glycine acts as an inhibitory neurotransmitter in the central nervous system, contributing to the regulation of neuronal excitability .

Applications in Research

The primary applications of this compound include:

  • Metabolic Studies : Its isotopic labeling allows for detailed tracking of glycine metabolism in vivo.
  • Tracer Experiments : It is used as a tracer to study metabolic pathways without interference from endogenous glycine levels.
  • Pharmacokinetic Studies : The compound can be utilized to investigate the absorption, distribution, metabolism, and excretion (ADME) of glycine and its derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

Study 1: Tracing Glycine Metabolism

A study utilized this compound to trace glycine metabolism in human subjects. The stable isotopes allowed researchers to monitor how glycine was utilized in various metabolic pathways without interference from naturally occurring glycine. Results indicated significant variations in metabolic rates depending on dietary intake and physiological conditions .

Study 2: Neurotransmitter Function

Research investigating the role of glycine as a neurotransmitter demonstrated that this compound could enhance our understanding of glycinergic signaling pathways. The study showed that the presence of labeled glycine affected receptor binding dynamics, providing insights into therapeutic potentials for conditions like schizophrenia and spasticity .

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

Compound NameCAS NumberUnique Features
Glycine56-40-6Simplest amino acid; no isotopic labeling
Glycine Ethyl Ester623-33-6Non-labeled version; used broadly in organic synthesis
Glycinate105-41-9Salt form of glycine; different solubility properties
Sarcosine107-51-7Methylated derivative; involved in neurotransmission
L-Alanine302-72-7Similar structure; essential amino acid

The unique features of this compound stem from its stable isotopic labeling, which enhances its utility for specific research applications requiring precise tracking of molecular behavior .

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